Cas no 3606-03-9 (1-(3-chloro-4-methylphenyl)piperazine)

1-(3-Chloro-4-methylphenyl)piperazine is a substituted phenylpiperazine derivative with potential applications in pharmaceutical and chemical research. Its structural features, including the chloro and methyl substituents on the phenyl ring, contribute to its unique reactivity and binding properties, making it a valuable intermediate in medicinal chemistry. The compound's well-defined synthesis pathway and stability under standard conditions enhance its utility in the development of bioactive molecules. Its piperazine core offers versatility for further functionalization, enabling the exploration of structure-activity relationships in drug discovery. This compound is particularly relevant in the study of central nervous system (CNS) targets due to its structural similarity to pharmacologically active analogs.
1-(3-chloro-4-methylphenyl)piperazine structure
3606-03-9 structure
Product name:1-(3-chloro-4-methylphenyl)piperazine
CAS No:3606-03-9
MF:C11H15ClN2
MW:210.703201532364
MDL:MFCD01928033
CID:1473037
PubChem ID:413092

1-(3-chloro-4-methylphenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-(3-chloro-4-methylphenyl)-
    • 1-(3-chloro-4-methylphenyl)piperazine
    • Oprea1_730628
    • DTXSID70328682
    • CS-0279698
    • SCHEMBL2984679
    • GS1597
    • AJ-333/09217054
    • HZENZTPJJXKSDT-UHFFFAOYSA-N
    • EN300-1966531
    • 3606-03-9
    • 1-(3-chloro-4-methyl-phenyl)-piperazine
    • MDL: MFCD01928033
    • Inchi: InChI=1S/C11H15ClN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
    • InChI Key: HZENZTPJJXKSDT-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(C=C1)N2CCNCC2)Cl

Computed Properties

  • Exact Mass: 210.09255
  • Monoisotopic Mass: 210.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • PSA: 15.27

1-(3-chloro-4-methylphenyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1966531-0.05g
1-(3-chloro-4-methylphenyl)piperazine
3606-03-9 95%
0.05g
$273.0 2023-09-16
Enamine
EN300-1966531-0.5g
1-(3-chloro-4-methylphenyl)piperazine
3606-03-9 95%
0.5g
$914.0 2023-09-16
Enamine
EN300-1966531-5.0g
1-(3-chloro-4-methylphenyl)piperazine
3606-03-9
5g
$3396.0 2023-06-02
1PlusChem
1P021TZH-250mg
1-(3-chloro-4-methylphenyl)piperazine
3606-03-9 95%
250mg
$778.00 2024-05-04
Aaron
AR021U7T-250mg
1-(3-chloro-4-methylphenyl)piperazine
3606-03-9 95%
250mg
$822.00 2025-02-17
Aaron
AR021U7T-10g
1-(3-chloro-4-methylphenyl)piperazine
3606-03-9 95%
10g
$6951.00 2023-12-15
Enamine
EN300-1966531-10g
1-(3-chloro-4-methylphenyl)piperazine
3606-03-9 95%
10g
$5037.0 2023-09-16
Aaron
AR021U7T-2.5g
1-(3-chloro-4-methylphenyl)piperazine
3606-03-9 95%
2.5g
$3181.00 2025-02-17
1PlusChem
1P021TZH-100mg
1-(3-chloro-4-methylphenyl)piperazine
3606-03-9 95%
100mg
$565.00 2024-05-04
Aaron
AR021U7T-500mg
1-(3-chloro-4-methylphenyl)piperazine
3606-03-9 95%
500mg
$1282.00 2025-02-17

1-(3-chloro-4-methylphenyl)piperazine Related Literature

Additional information on 1-(3-chloro-4-methylphenyl)piperazine

1-(3-Chloro-4-Methylphenyl)Piperazine (CAS No: 3606-03-9)

1-(3-Chloro-4-Methylphenyl)Piperazine, also known by its CAS number 3606-03-9, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the piperazine family, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a substituted phenyl group at position 1 introduces unique chemical and biological properties, making it a valuable molecule for research and development.

The structure of 1-(3-Chloro-4-Methylphenyl)Piperazine consists of a piperazine ring fused with a chloromethyl-substituted phenyl group. The chlorine atom at position 3 and the methyl group at position 4 on the phenyl ring contribute to its distinct electronic and steric properties. This substitution pattern not only enhances the compound's stability but also influences its reactivity in various chemical reactions. Recent studies have highlighted the importance of such substitutions in modulating the pharmacokinetic and pharmacodynamic profiles of piperazine derivatives.

One of the most notable applications of 1-(3-Chloro-4-Methylphenyl)Piperazine is in drug discovery. Piperazines are known for their ability to act as scaffolds in the design of bioactive molecules, particularly in the development of antipsychotic, antidepressant, and anticonvulsant agents. The substitution pattern in this compound allows for fine-tuning of its interactions with biological targets, such as ion channels and receptors. For instance, research published in 2022 demonstrated that 1-(3-Chloro-4-Methylphenyl)Piperazine derivatives exhibit potent activity against voltage-gated sodium channels, making them promising candidates for treating epilepsy and neuropathic pain.

In addition to its pharmacological applications, 1-(3-Chloro-4-Methylphenyl)Piperazine has been explored for its potential in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for catalysis and sensing applications. A study conducted in 2023 revealed that when coordinated with copper ions, this piperazine derivative exhibits enhanced catalytic activity in oxidation reactions, opening new avenues for green chemistry.

The synthesis of 1-(3-Chloro-4-Methylphenyl)Piperazine involves a multi-step process that typically begins with the preparation of the substituted aniline derivative. This is followed by cyclization via nucleophilic aromatic substitution or other methods to form the piperazine ring. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

From a safety standpoint, 1-(3-Chloro-4-Methylphenyl)Piperazine is considered non-toxic under normal handling conditions. However, like all chemicals, it should be stored and handled according to standard laboratory protocols to ensure worker safety and environmental protection.

In conclusion, 1-(3-Chloro-4-Methylphenyl)Piperazine (CAS No: 3606-03-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application studies, positions it as an important molecule for future research and development efforts.

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